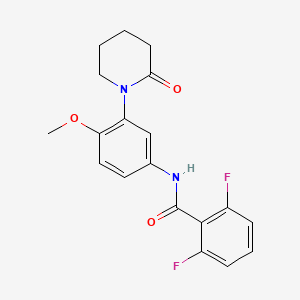

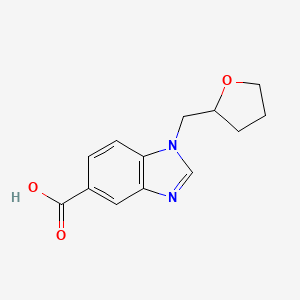

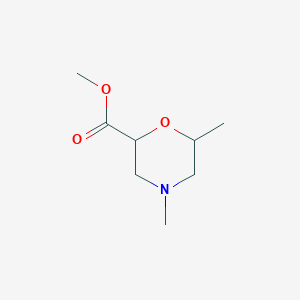

![molecular formula C18H22N2O2 B2853295 N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide CAS No. 906177-69-3](/img/structure/B2853295.png)

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C18H22N2O2 and its molecular weight is 298.386. The purity is usually 95%.

BenchChem offers high-quality N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticoagulant Therapy

The compound has been studied for its potential as a dual inhibitor of blood coagulation factors Xa and XIa . These factors play a crucial role in the blood coagulation cascade, and their inhibition can suppress thrombosis while limiting effects on normal hemostasis. This makes the compound a promising candidate for new-generation anticoagulants.

Drug Discovery

Due to its structural complexity, this compound serves as a valuable scaffold in combinatorial chemistry for the discovery of new drugs . Its nitrogen-containing heterocyclic core is particularly significant, as it is found in many pharmaceutical agents with a broad range of biological activities.

Antitumor Activity

Compounds with the pyrrolo[3,2-1-ij]quinoline moiety have shown promise in antitumor applications . Their ability to interact with various biological targets makes them suitable candidates for further research in cancer therapy.

Antimicrobial and Antimycobacterial Properties

The structural analogs of this compound have exhibited antimicrobial and antimycobacterial activities . This suggests potential use in treating bacterial infections, including drug-resistant strains.

Antiproliferative Effects

Research indicates that derivatives of this compound may possess antiproliferative effects . This property is crucial for the development of treatments against diseases characterized by uncontrolled cell growth, such as cancer.

Inhibitors of HIV-1 Integrase

The compound has been explored for its potential to inhibit HIV-1 integrase, an enzyme critical for the replication of the HIV virus . This application could lead to new treatments for HIV/AIDS.

Catalyst-Free Synthesis

The compound’s derivatives can be synthesized using a catalyst-free domino strategy in water . This environmentally friendly approach is significant for green chemistry and sustainable pharmaceutical manufacturing.

Development of Therapeutic Agents

The core structure of this compound is found in therapeutic agents that exhibit a wide range of biological activities, including Cdc7 inhibitors . These inhibitors are important for the development of targeted therapies for various diseases.

Wirkmechanismus

Target of Action

Similar compounds have been identified asEGFR inhibitors , suggesting that this compound may also target the Epidermal Growth Factor Receptor (EGFR). EGFR is a protein that plays a crucial role in cell growth and division, and its overexpression is often associated with certain types of cancer.

Mode of Action

If it is indeed an egfr inhibitor like its analogs , it likely works by binding to the EGFR protein, preventing it from activating and triggering cell division. This could potentially slow down or stop the growth of cancer cells.

Eigenschaften

IUPAC Name |

N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c21-16-7-6-13-10-15(11-14-8-9-20(16)17(13)14)19-18(22)12-4-2-1-3-5-12/h10-12H,1-9H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTVZHLNPSWFIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

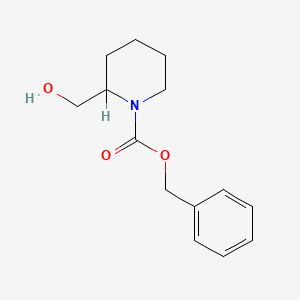

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(5-bromo-2-fluorophenyl)prop-2-enoate](/img/structure/B2853214.png)

![(E)-2-[5-(4-methoxybenzoyl)thiophen-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2853216.png)

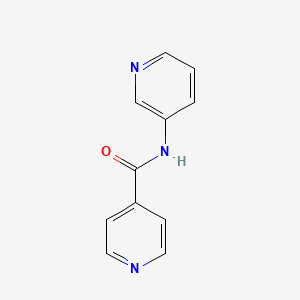

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2853221.png)

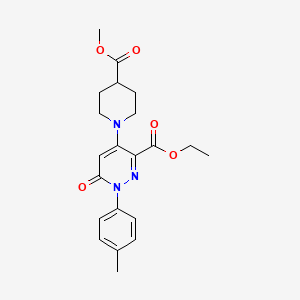

![N-(3-fluorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2853225.png)

![2-(2-(Diethylamino)ethyl)-1-(3,4-dimethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2853232.png)